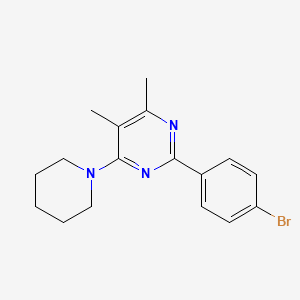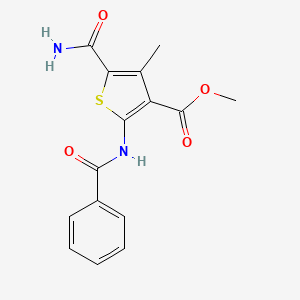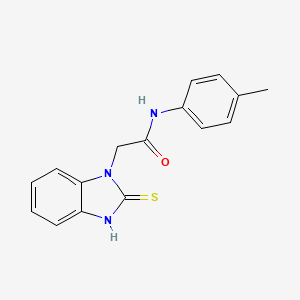
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide, also known as CEP-33779, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the inhibition of IKK-beta, a key regulator of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival and is often dysregulated in cancer cells. By inhibiting IKK-beta, this compound can reduce the activation of NF-kB and downstream pro-inflammatory cytokines, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and cancer cell growth. It has also been found to have a neuroprotective effect in models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of IKK-beta, making it an ideal tool for studying the NF-kB pathway. This compound is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has several potential future directions for scientific research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a neuroprotective agent in neurodegenerative diseases. Additionally, this compound may be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Future studies should focus on further optimizing the synthesis of this compound, testing its safety and efficacy in clinical trials, and exploring its potential therapeutic applications in various diseases.
Conclusion
In conclusion, this compound is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to fully understand the safety and efficacy of this compound in humans and its potential therapeutic applications.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide involves the reaction of 3-chloro-4-fluoroaniline with ethylthioacetic acid in the presence of sodium hydride. The resulting product is then treated with benzoyl chloride to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of NF-kB, a key regulator of inflammation. This compound has also been found to have anti-tumor effects by inhibiting the growth and survival of cancer cells.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-13(17)12(16)9-10/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNRQSODCDRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)



![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)